molecular formula C10H18N2O4 B12671674 1-(2-Hydroxy-5-(hydroxy(oxido)amino)-2,5-dimethylcyclohexyl)ethanone oxime CAS No. 7465-51-2

1-(2-Hydroxy-5-(hydroxy(oxido)amino)-2,5-dimethylcyclohexyl)ethanone oxime

Cat. No.: B12671674
CAS No.: 7465-51-2
M. Wt: 230.26 g/mol
InChI Key: WVKPKMDMTICDFI-XFFZJAGNSA-N
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Description

NSC 403133, also known as Indotecan, is a synthetic indenoisoquinoline compound. It is a noncamptothecin topoisomerase I inhibitor, which means it interferes with the action of topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has shown promise in preclinical studies for its potential anticancer properties .

Preparation Methods

The synthesis of NSC 403133 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the indenoisoquinoline core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization of the core structure. Industrial production methods may involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

NSC 403133 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination with N-chlorosuccinimide typically yields chlorinated indenoisoquinoline derivatives .

Mechanism of Action

NSC 403133 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This trapping prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of NSC 403133 include the topoisomerase I enzyme and the DNA at the cleavage sites. The pathways involved in its mechanism of action include the DNA damage response pathway, which is activated in response to the accumulation of DNA breaks .

Properties

CAS No.

7465-51-2

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,4-dimethyl-4-nitrocyclohexan-1-ol

InChI

InChI=1S/C10H18N2O4/c1-7(11-14)8-6-9(2,12(15)16)4-5-10(8,3)13/h8,13-14H,4-6H2,1-3H3/b11-7-

InChI Key

WVKPKMDMTICDFI-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/O)/C1CC(CCC1(C)O)(C)[N+](=O)[O-]

Canonical SMILES

CC(=NO)C1CC(CCC1(C)O)(C)[N+](=O)[O-]

Origin of Product

United States

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